

Spectroscopic Analysis of (-)-2,3-O-Isopropylidene-d-threitol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2,3-O-Isopropylidene-d-threitol

Cat. No.: B017384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **(-)-2,3-O-Isopropylidene-d-threitol**. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this guide presents expected spectroscopic data based on the known structure and functional groups. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also provided to enable researchers to acquire and interpret their own data.

Chemical Structure and Properties

(-)-2,3-O-Isopropylidene-d-threitol, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a chiral building block commonly used in organic synthesis.

Chemical Structure:

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	73346-74-4 [1] [2] [3]
Molecular Formula	C ₇ H ₁₄ O ₄ [1]
Molecular Weight	162.18 g/mol [1]
Appearance	White to off-white crystalline powder
Melting Point	47-52 °C
Purity	≥ 98% (GC)

Spectroscopic Data

While specific experimental spectra for **(-)-2,3-O-Isopropylidene-d-threitol** are not readily available in public spectral databases, the following tables outline the expected chemical shifts for ¹H and ¹³C NMR and the characteristic absorption bands for IR spectroscopy based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.3-1.4	Singlet	6H	Isopropylidene methyl groups (C(CH ₃) ₂)
~2.5-3.0	Broad Singlet	2H	Hydroxyl protons (-OH)
~3.5-3.8	Multiplet	4H	Methylene protons (-CH ₂ OH)
~3.9-4.2	Multiplet	2H	Dioxolane ring protons (-CH-O)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~25-27	Isopropylidene methyl carbons ($\text{C}(\text{CH}_3)_2$)
~63-65	Methylene carbons ($-\text{CH}_2\text{OH}$)
~78-80	Dioxolane ring carbons ($-\text{CH}-\text{O}$)
~109-111	Isopropylidene quaternary carbon ($\text{C}(\text{CH}_3)_2$)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2990-2950	Medium-Strong	C-H stretch (sp^3 C-H, alkane)
1385-1370	Medium	C-H bend (isopropyl gem-dimethyl)
1250-1000	Strong	C-O stretch (alcohol and ether)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a solid organic compound like **(-)-2,3-O-Isopropylidene-d-threitol**.

NMR Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of the solid sample of **(-)-2,3-O-Isopropylidene-d-threitol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

- Transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

2. Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C . Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.

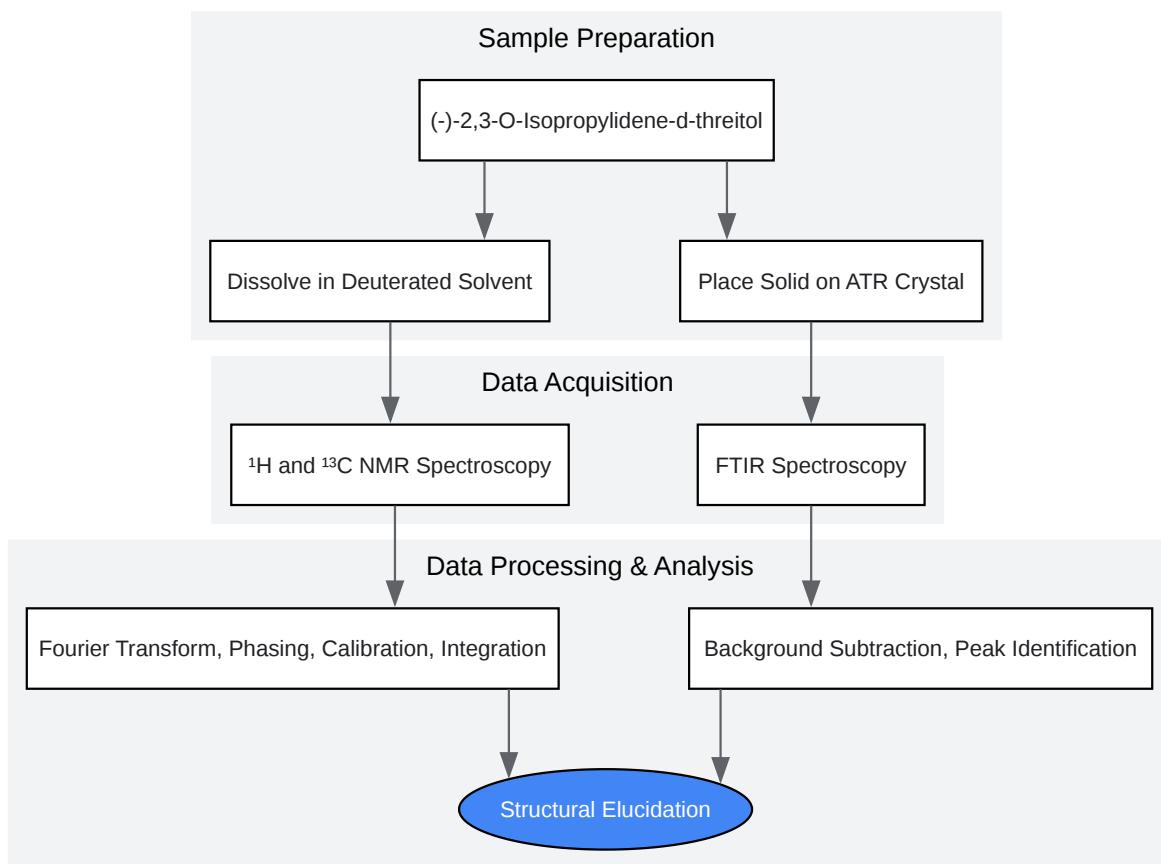
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

- Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
- Place a small amount of the solid **(-)-2,3-O-Isopropylidene-d-threitol** powder onto the center of the ATR crystal.

2. Data Acquisition:

- Lower the press arm to apply firm and even pressure to the sample against the crystal.
- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. The instrument will direct a beam of infrared light through the ATR crystal, and the detector will measure the absorbed radiation.


3. Data Processing:

- The software will generate a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).
- Identify and label the significant absorption bands.
- Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for the structural elucidation of an organic compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-2,3-O-Isopropylidene-D-threitol | 73346-74-4 | MI05357 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of (-)-2,3-O-Isopropylidene-d-threitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017384#spectroscopic-data-of-2-3-o-isopropylidene-d-threitol-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com